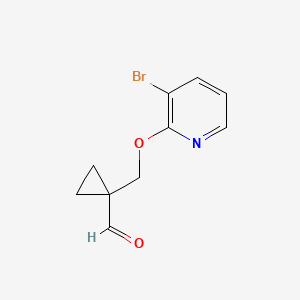

1-(((3-Bromopyridin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde

Overview

Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9BrN2/c11-8-2-1-5-13-9(8)6-10(7-12)3-4-10/h1-2,5H,3-4,6H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure for further analysis.Physical And Chemical Properties Analysis

The compound is likely to be a solid at room temperature.Scientific Research Applications

Catalyzed Cyclization

Research by Cho and Kim (2008) in the "Journal of Heterocyclic Chemistry" demonstrates the use of 3-Bromopyridine-4-carbaldehyde, a related compound, in palladium-catalyzed cyclization with carboxylic acids. This process yields 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl alkanoates, indicating its potential in synthetic organic chemistry (Cho & Kim, 2008).

Synthesis of Molecular Magnets

Giannopoulos et al. (2014) in "Chemical Communications" highlight the use of a related compound, 1-methyl-1H-pyrrole-2-carbaldehyde oxime, in forming a high nuclearity {Mn(III)25} barrel-like cluster. This cluster exhibits single-molecule magnetic behavior, suggesting applications in the field of molecular magnets (Giannopoulos et al., 2014).

Isoquinoline Synthesis

Another study by Cho and Patel (2006) in the "Journal of Molecular Catalysis A: Chemical" details the tethering of 3-Bromopyridine-4-carbaldehyde with alkenes via Heck coupling, leading to the formation of isoquinolines. This highlights its role in the synthesis of complex organic molecules (Cho & Patel, 2006).

Methylenecyclopropanes Chemistry

Shi et al. (2012) in "Accounts of Chemical Research" discuss the wide exploration of methylenecyclopropanes (MCPs) in organic synthesis. MCPs, which can be related to the cyclopropane component of the chemical , have diverse applications due to their ability to undergo various ring-opening reactions (Shi et al., 2012).

Various Other Applications

Several other studies discuss related compounds and their applications in different chemical reactions, such as the synthesis of molecular complexity, cycloaddition reactions, and the formation of medium-sized carbocycles. These include works by Hangarge et al. (2002) in "Green Chemistry," Wang et al. (2015) in "Organic Letters," and many others (Hangarge et al., 2002), (Wang et al., 2015).

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that it may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Safety precautions should be taken when handling this compound.

properties

IUPAC Name |

1-[(3-bromopyridin-2-yl)oxymethyl]cyclopropane-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO2/c11-8-2-1-5-12-9(8)14-7-10(6-13)3-4-10/h1-2,5-6H,3-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBEKJVINIMNUPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(COC2=C(C=CC=N2)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide hydrochloride](/img/structure/B1492496.png)

![[2-(7H-pyrrolo[2,3-b]pyridin-7-yl)ethyl]amine dihydrochloride](/img/structure/B1492500.png)

![Ethyl 2-chlorobenzo[d]thiazole-5-carboxylate](/img/structure/B1492502.png)